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Compound Name:
N-(4-Methoxybenzylidene)-4-

butylaniline

Cat. No.: B1215461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(4-
Methoxybenzylidene)-4-butylaniline (MBBA), a well-studied Schiff base known for its liquid

crystalline properties.[1][2] This document outlines the key spectroscopic data obtained from

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible

(UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each

technique, and a comprehensive workflow for the synthesis and analysis of MBBA is visualized.

Core Spectroscopic Data
The following tables summarize the quantitative data from the spectroscopic analysis of N-(4-
Methoxybenzylidene)-4-butylaniline.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.3 s 1H Imine proton (-CH=N-)

~7.8 d 2H
Aromatic protons

(ortho to -CH=N)

~7.2 d 2H
Aromatic protons

(ortho to butyl group)

~7.0 d 2H
Aromatic protons

(meta to -CH=N)

~6.9 d 2H
Aromatic protons

(meta to butyl group)

~3.8 s 3H
Methoxy protons (-

OCH₃)

~2.6 t 2H
Methylene protons (-

CH₂-C₃H₇)

~1.6 m 2H
Methylene protons (-

CH₂-CH₂-C₂H₅)

~1.3 m 2H
Methylene protons (-

CH₂-CH₃)

~0.9 t 3H Methyl protons (-CH₃)

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent

and instrument used.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~160 Imine carbon (-CH=N-)

~162 Aromatic carbon attached to -OCH₃

~149 Aromatic carbon attached to imine nitrogen

~140 Aromatic carbon attached to butyl group

~132 Aromatic carbons (ortho to -CH=N)

~129 Aromatic carbons (ortho to butyl group)

~121 Aromatic carbon para to imine nitrogen

~114 Aromatic carbons (meta to -CH=N)

~55 Methoxy carbon (-OCH₃)

~35 Methylene carbon (-CH₂-C₃H₇)

~33 Methylene carbon (-CH₂-CH₂-C₂H₅)

~22 Methylene carbon (-CH₂-CH₃)

~14 Methyl carbon (-CH₃)

Note: These are approximate values and can vary based on experimental conditions.

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3030 Weak Aromatic C-H stretch

~2955, 2928, 2858 Medium
Aliphatic C-H stretch (butyl

group)

~1625 Strong C=N (imine) stretch

~1600, 1575 Medium-Strong Aromatic C=C stretch

~1250 Strong
Asymmetric C-O-C stretch

(methoxy)

~1030 Medium
Symmetric C-O-C stretch

(methoxy)

~835 Strong
p-substituted benzene C-H

out-of-plane bend

Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

267 High [M]⁺ (Molecular ion)

224 Medium [M - C₃H₇]⁺

134 High [CH₃OC₆H₄CH=N]⁺

121 High [CH₃OC₆H₄C≡O]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns can be complex and depend on the ionization method used.

Table 5: UV-Visible Spectroscopic Data
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λmax (nm)
Molar Absorptivity
(ε)

Solvent
Electronic
Transition

~280 High Ethanol π → π

~320 Medium Ethanol n → π

Note: The UV-Visible spectrum of Schiff bases is characterized by absorption bands arising

from electronic transitions within the aromatic rings and the imine group. The exact λmax and

molar absorptivity are dependent on the solvent.

Experimental Protocols
Synthesis of N-(4-Methoxybenzylidene)-4-butylaniline
This procedure is a standard condensation reaction to form a Schiff base.[1]

Materials:

4-methoxybenzaldehyde

4-butylaniline

Absolute ethanol

Glacial acetic acid (catalytic amount)

Procedure:

Dissolve equimolar amounts of 4-methoxybenzaldehyde and 4-butylaniline in a minimal

amount of absolute ethanol in a round-bottom flask.

Add a few drops of glacial acetic acid to catalyze the reaction.

The mixture is then refluxed with stirring for approximately 2-4 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is cooled to room temperature, and then in an ice

bath to induce crystallization.

The resulting solid product is collected by vacuum filtration and washed with cold ethanol.

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to

yield the pure N-(4-Methoxybenzylidene)-4-butylaniline.

Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard like tetramethylsilane (TMS).

b) Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin

film can be cast on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile

solvent and allowing the solvent to evaporate.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
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Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

c) Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, cyclohexane). The concentration should be adjusted to obtain an absorbance

reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-800 nm. Use the pure solvent as a reference in the second beam of the

spectrophotometer to obtain a baseline.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the

concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-

Lambert law.

d) Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be via a direct insertion probe or gas chromatography. For

non-volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) can be used.

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for

volatile compounds, which results in the formation of a molecular ion and various fragment

ions.

Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak to determine the molecular weight of the

compound. Analyze the fragmentation pattern to gain information about the structure of the

molecule.

Visualizations
Synthesis and Spectroscopic Analysis Workflow
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Caption: Workflow for the synthesis and spectroscopic characterization of MBBA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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